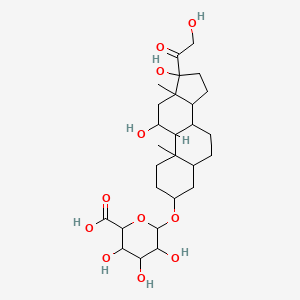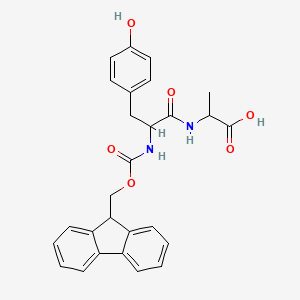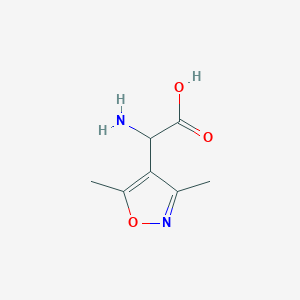
2-(3,5-Dimethyl-4-isoxazolyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-4-isoxazolyl)glycine: Dimebolin , is a five-membered heterocyclic compound. Its structure consists of an isoxazole ring fused to a glycine moiety. The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions. Due to its unique structure, it exhibits a wide spectrum of biological activities.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-(3,5-Dimethyl-4-isoxazolyl)glycine. One common approach involves the condensation of glycine with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction proceeds under appropriate conditions to form the desired compound.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.
Analyse Chemischer Reaktionen
Reactivity:: 2-(3,5-Dimethyl-4-isoxazolyl)glycine can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the isoxazole ring can be replaced.
Amidation: The carboxylic acid group can react with amines to form amides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Amidation: Amine reactants and coupling agents (e.g., DCC, EDC) for amide bond formation.
Major Products:: The major products depend on the specific reaction conditions and substituents. For example, amidation yields this compound amides.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-4-isoxazolyl)glycine has found applications in:
Neuroscience: It has been investigated for its potential as a cognitive enhancer.
Neuroprotection: Studies suggest neuroprotective effects against oxidative stress and excitotoxicity.
Alzheimer’s Disease: Some research explores its role in Alzheimer’s therapy.
Wirkmechanismus
The exact mechanism remains under investigation. It likely involves modulation of neurotransmitter systems and synaptic plasticity.
Vergleich Mit ähnlichen Verbindungen
While Dimebolin is unique, other isoxazole derivatives (e.g., ibotenic acid, muscimol) share structural similarities.
Eigenschaften
Molekularformel |
C7H10N2O3 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-amino-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3-5(4(2)12-9-3)6(8)7(10)11/h6H,8H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
BIWAEPJSMLOBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



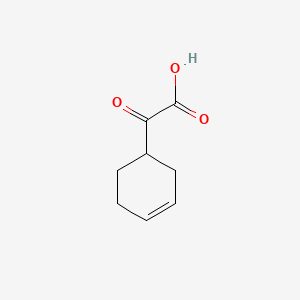

![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)

![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)


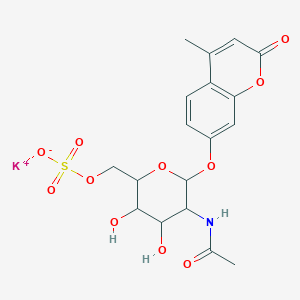


![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
